molecular formula C9H12N2O B1339873 1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one CAS No. 36767-45-0

1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one

Cat. No. B1339873
CAS No.: 36767-45-0
M. Wt: 164.2 g/mol
InChI Key: KVIYWNOWYQFRMF-UHFFFAOYSA-N
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Patent
US04734430

Procedure details

A solution of 11 ml of methylhydrazine in 50 ml of methanol was added dropwise to an ice-cold solution of 30 grams of 2-acetyl-1,3-cyclohexanedione in 200 ml of methanol and the reaction mixture was heated at reflux for 90 minutes. The solvent was removed under reduced pressure and the residue was triturated in hexane and cooled to give a clammy tan solid. This crude product was recrystallized from a mixture of toluene and hexane to give 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one as a yellow crystalline solid melting at about 82.5°-84° C.
Name
methylhydrazine
Quantity
11 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].[C:4]([CH:7]1[C:12](=[O:13])[CH2:11][CH2:10][CH2:9][C:8]1=O)(=O)[CH3:5]>CO>[CH3:1][N:2]1[C:8]2[CH2:9][CH2:10][CH2:11][C:12](=[O:13])[C:7]=2[C:4]([CH3:5])=[N:3]1

Inputs

Step One
Name
methylhydrazine
Quantity
11 mL
Type
reactant
Smiles
CNN
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)C1C(CCCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated in hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to give a clammy tan solid
CUSTOM
Type
CUSTOM
Details
This crude product was recrystallized from a mixture of toluene and hexane

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=2C(CCCC12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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